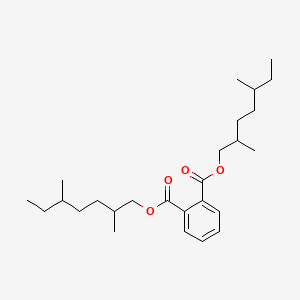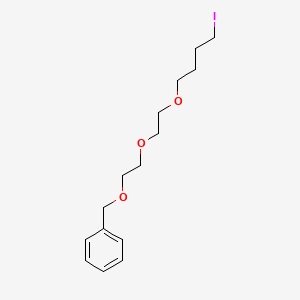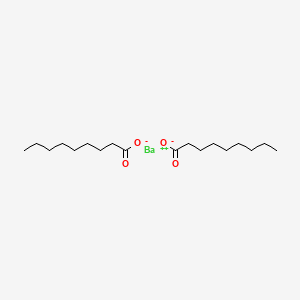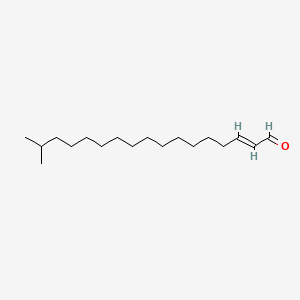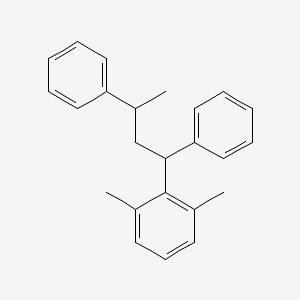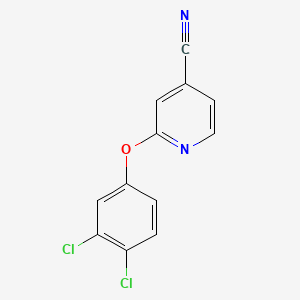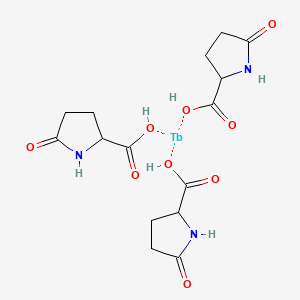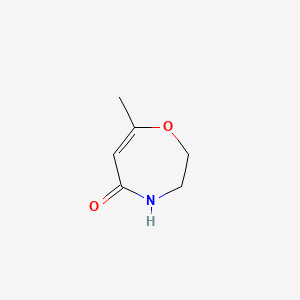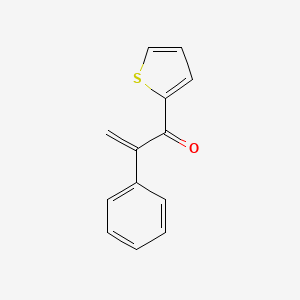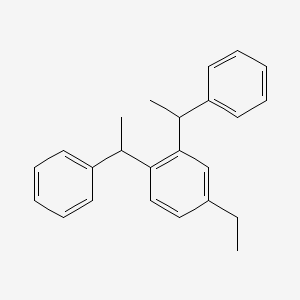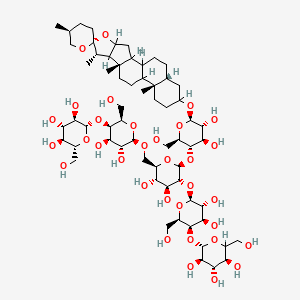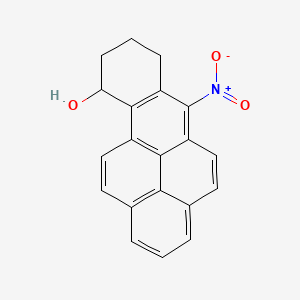
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is known for its complex structure, which includes a nitro group and a hydroxyl group attached to a benzo(a)pyrene framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol typically involves multi-step organic reactions. One common method starts with the precursor 9,10-dihydrobenzo(a)pyren-7(8H)-one. This compound undergoes a series of reactions including nitration, reduction, and hydroxylation to yield the final product. The nitration step introduces the nitro group, while the reduction and hydroxylation steps add the hydroxyl group and complete the tetrahydro structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. when produced on a larger scale, the process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques are also critical in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
Oxidation: Products include ketones and carboxylic acids.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.
Applications De Recherche Scientifique
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its interactions with biological macromolecules like DNA and proteins.
Medicine: Explored for its potential mutagenic and carcinogenic properties, aiding in cancer research.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form covalent adducts with DNA. This occurs via the activation of the hydroxyl group to form electrophilic intermediates, which then react with nucleophilic sites on DNA. This interaction can lead to mutations and potentially carcinogenic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
- 6-Nitro-7,8,9,10-tetrahydrobenzo(pqr)tetraphene
- 7,8,9,10-Tetrahydrobenzo(def)chrysene
Uniqueness
7,8,9,10-Tetrahydro-6-nitro-benzo(a)pyren-10-ol is unique due to the presence of both a nitro group and a hydroxyl group on the benzo(a)pyrene framework. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for specialized research applications .
Propriétés
Numéro CAS |
190841-39-5 |
|---|---|
Formule moléculaire |
C20H15NO3 |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
6-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |
InChI |
InChI=1S/C20H15NO3/c22-16-6-2-5-14-18(16)13-9-7-11-3-1-4-12-8-10-15(19(13)17(11)12)20(14)21(23)24/h1,3-4,7-10,16,22H,2,5-6H2 |
Clé InChI |
QABHAKLSJUUGDA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C(=C3C=CC4=CC=CC5=C4C3=C2C=C5)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


